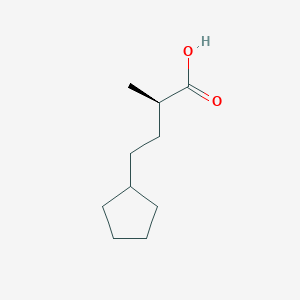
(2R)-4-Cyclopentyl-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Cyclopentyl-2-methylbutanoic acid, also known as CPMB, is a chiral compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound is a derivative of valproic acid, which is commonly used as an anticonvulsant and mood stabilizer. CPMB has been shown to have similar properties as valproic acid, but with potentially fewer side effects. In
Mecanismo De Acción
The exact mechanism of action of (2R)-4-Cyclopentyl-2-methylbutanoic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter levels and the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs by (2R)-4-Cyclopentyl-2-methylbutanoic acid may lead to changes in gene expression that are beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that has inhibitory effects in the brain. This increase in GABA levels may contribute to the anticonvulsant and mood stabilizing effects of (2R)-4-Cyclopentyl-2-methylbutanoic acid. Additionally, (2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This increase in BDNF levels may contribute to the neuroprotective effects of (2R)-4-Cyclopentyl-2-methylbutanoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-4-Cyclopentyl-2-methylbutanoic acid is its potential to be used as a drug with fewer side effects than valproic acid. Additionally, (2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to have a longer half-life than valproic acid, which may lead to less frequent dosing. However, one limitation of (2R)-4-Cyclopentyl-2-methylbutanoic acid is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on (2R)-4-Cyclopentyl-2-methylbutanoic acid. One area of interest is the development of new drugs based on (2R)-4-Cyclopentyl-2-methylbutanoic acid that have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-4-Cyclopentyl-2-methylbutanoic acid and its potential use in the treatment of neurological disorders. Finally, research is needed to develop more efficient and scalable synthesis methods for (2R)-4-Cyclopentyl-2-methylbutanoic acid.
Métodos De Síntesis
The synthesis of (2R)-4-Cyclopentyl-2-methylbutanoic acid involves a series of steps. The starting material is cyclopentanone, which is reacted with ethylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with methyl 2-bromo-2-methylpropanoate to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is then resolved using a chiral auxiliary to obtain the desired enantiomer.
Aplicaciones Científicas De Investigación
(2R)-4-Cyclopentyl-2-methylbutanoic acid has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, bipolar disorder, and schizophrenia. Studies have shown that (2R)-4-Cyclopentyl-2-methylbutanoic acid has anticonvulsant, mood stabilizing, and antipsychotic properties, similar to valproic acid. Additionally, (2R)-4-Cyclopentyl-2-methylbutanoic acid has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2R)-4-cyclopentyl-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOAEOIFFZJBT-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Cyclopentyl-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)

![(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2841866.png)
![5-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2841867.png)

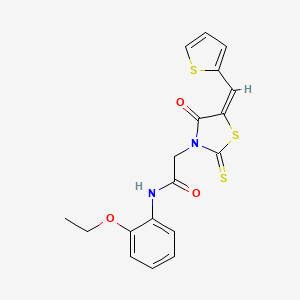
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
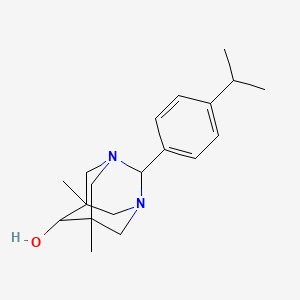
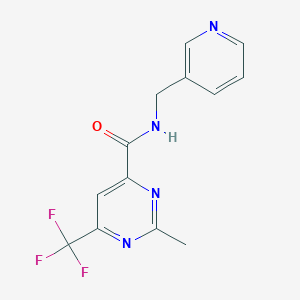

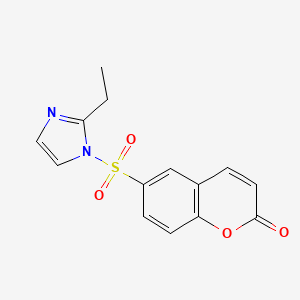

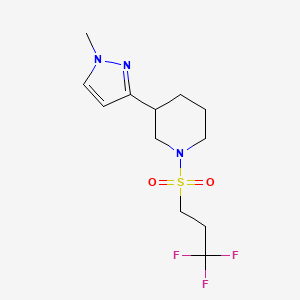
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)